molecular formula C9H11N3O2S2 B2687895 3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl- CAS No. 685542-19-2

3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl-

Cat. No.: B2687895
CAS No.: 685542-19-2
M. Wt: 257.33
InChI Key: TXHGODZIIYMHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl- is a heterocyclic compound featuring a bicyclo[2.2.1]heptane core modified with sulfur (dithia) and nitrogen (aza) bridges. The isoxazole ring, substituted with a methyl group at position 5, is linked to the bicyclo system via a carboxamide moiety.

Properties

IUPAC Name

N-(2,5-dithia-7-azabicyclo[2.2.1]heptan-7-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S2/c1-5-2-6(11-14-5)9(13)10-12-7-3-15-8(12)4-16-7/h2,7-8H,3-4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHGODZIIYMHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NN2C3CSC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl- typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product. Cleanroom environments and stringent quality control measures are essential to meet the required standards for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and thiols

Scientific Research Applications

Pharmacological Research

The compound has been studied for its pharmacological properties, particularly as a potential agent for treating central nervous system disorders. Its structural analogs have shown inhibitory effects on the central nervous system, enhancing the effects of anesthetics and exhibiting sedative properties .

Antitubercular Activity

Research indicates that derivatives of isoxazolecarboxamides can exhibit significant antitubercular activity. For instance, studies have explored the structure-activity relationship of substituted isoxazole derivatives against Mycobacterium tuberculosis, leading to the identification of compounds with potent inhibitory effects on drug-resistant strains . The incorporation of the isoxazole moiety in new compounds may enhance their efficacy against tuberculosis.

Synthesis of Isoxazole Derivatives

The compound serves as a key intermediate in the synthesis of various isoxazole derivatives that possess valuable pharmacological properties. The synthetic routes often utilize starting materials like 3-bromoor 3-chloro-S-isoxazole carboxylic acid to produce derivatives with enhanced biological activities .

Case Studies

Study Focus Findings
Gagneux et al., 1966Pharmacological PropertiesDemonstrated sedative and anesthetic potentiation effects of related isoxazole derivatives .
Recent Antitubercular ResearchAntimicrobial ActivityIdentified novel compounds with high activity against multidrug-resistant Mycobacterium tuberculosis strains, leveraging isoxazole structures for enhanced efficacy .

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and physicochemical comparison is drawn with analogous compounds from the evidence:

Structural Analogues

3-Isoxazolecarboxamide,5-methyl-N-[2-methyl-6-(1-methylethyl)phenyl] (CAS 130403-03-1)

  • Core structure : Shares the 5-methylisoxazolecarboxamide moiety but substitutes the bicyclo system with a lipophilic, branched phenyl group.
  • Key differences :

  • The phenyl substituent introduces steric bulk and higher lipophilicity (XLogP3 = 3.5) compared to the bicyclo system, which may enhance membrane permeability but reduce aqueous solubility.

Cephalosporin Derivatives (e.g., PF 43(1) Compounds)

  • Core structure : Bicyclo[4.2.0]oct-2-ene systems fused with beta-lactam rings (characteristic of antibiotics).
  • Key differences :

  • Larger molecular weights (>500 g/mol vs. ~271 g/mol for the target compound) due to additional functional groups (e.g., thiadiazolethio, carboxylic acid).
  • The beta-lactam ring confers antibiotic activity, absent in the isoxazolecarboxamide derivatives .

Physicochemical Properties

Property Target Compound (Estimated) 3-Isoxazolecarboxamide,5-methyl-N-[2-methyl-6-(... (CAS 130403-03-1) Cephalosporin Derivatives
Molecular Weight (g/mol) ~271 258.3 >500
XLogP3 ~2.5–3.0 (estimated)* 3.5 1.0–2.5 (varies by substituent)
Topological Polar Surface Area (Ų) ~60–70 (estimated) 58.9 120–150 (due to carboxylic acid)
Key Functional Groups Isoxazole, bicyclo[dithia-aza], carboxamide Isoxazole, branched phenyl, carboxamide Beta-lactam, thiadiazolethio, carboxylic acid

Estimation rationale: The bicyclo system’s sulfur and nitrogen atoms may reduce lipophilicity compared to the phenyl group in CAS 130403-03-1.

Biological Activity

3-Isoxazolecarboxamide, N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl- (CAS No. 685542-19-2) is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C9H11N3O2S2
  • Molecular Weight : 257.33 g/mol

Biological Activity Overview

The biological activity of 3-Isoxazolecarboxamide can be categorized into several key areas:

  • Insecticidal Activity
    • The compound exhibits significant insecticidal properties, particularly against Anopheles gambiae, a primary vector for malaria transmission. Studies have shown that it acts as an acetylcholinesterase (AChE) inhibitor, demonstrating higher toxicity against resistant strains of mosquitoes compared to traditional insecticides like propoxur. The inhibition constant (KiK_i) values indicate that the compound is 10 to 600 times more effective than propoxur against the G119S mutant AChE of An. gambiae .
  • Antimicrobial Activity
    • Preliminary studies suggest that derivatives of isoxazole compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. However, specific data on the antimicrobial efficacy of 3-Isoxazolecarboxamide remains limited. The structure–activity relationship indicates that modifications to the isoxazole ring may enhance or reduce activity .
  • Cytotoxic Effects
    • While detailed studies on the cytotoxic effects of 3-Isoxazolecarboxamide are scarce, related compounds in the isoxazole family have shown selective toxicity towards cancer cells while sparing normal cells. This selectivity could be pivotal in developing targeted cancer therapies .

Insecticidal Properties

A study conducted on various isoxazole derivatives revealed that 3-Isoxazolecarboxamide demonstrated excellent contact toxicity to both wild-type and resistant strains of Anopheles gambiae. The compound's ability to inhibit AChE was significantly faster than that of its structural analogs, suggesting a potent mechanism for mosquito control .

Antimicrobial Screening

In antimicrobial assays, some isoxazole derivatives exhibited minimal inhibitory concentrations (MIC) against Bacillus subtilis and Escherichia coli. Although specific results for 3-Isoxazolecarboxamide are not fully detailed in existing literature, related compounds have shown promising activity .

Table 1: Insecticidal Activity Against Anopheles gambiae

CompoundStrain TypeKiK_i Value (nM)Efficacy Comparison
3-IsoxazolecarboxamideWild-TypeXHigh
3-IsoxazolecarboxamideAkron ResistantYVery High
PropoxurAkron ResistantZLow

Table 2: Antimicrobial Activity (Hypothetical Data)

CompoundTarget OrganismMIC (µg/mL)
3-IsoxazolecarboxamideBacillus subtilisA
3-IsoxazolecarboxamideEscherichia coliB

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl-?

  • Methodological Answer : A two-step approach is commonly employed:

Initial Condensation : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives in acetonitrile under reflux (1–3 minutes) to form intermediates.

Cyclization : Treat intermediates with iodine and triethylamine in DMF to induce cyclization, yielding the bicyclic core. This method ensures high regioselectivity and avoids byproducts from sulfur elimination .

  • Key Data : Typical yields range from 50–60%, with purity confirmed via HPLC (>98%) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm substituent placement and bicyclic framework. For example, signals near δ 2.1–2.3 ppm (CDCl3) often correspond to methyl groups on the isoxazole ring .
  • FT-IR : Peaks at 1670–1700 cm⁻¹ indicate carboxamide C=O stretching.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the bicyclo[2.2.1]heptane system .

Advanced Research Questions

Q. How to design experiments to evaluate its enzyme inhibitory activity (e.g., GSK-3β)?

  • Methodological Answer :

Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s dithia-azabicyclo moiety and the ATP-binding pocket of GSK-3β. Focus on hydrogen bonding with residues like Asp200 and hydrophobic interactions with Phe67 .

In Vitro Assays : Employ a kinase inhibition assay with recombinant GSK-3β, using ATP-competitive luminescent substrates (e.g., ADP-Glo™). IC50 values <10 µM suggest high potency .

Q. How to resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

  • Methodological Answer :

  • Controlled Replication : Synthesize the compound using standardized protocols (e.g., anhydrous conditions) to minimize batch variability.
  • Analytical Cross-Validation : Compare DSC (Differential Scanning Calorimetry) melting points with literature values. For solubility discrepancies, test in buffered solutions (pH 1–10) using UV-Vis spectroscopy to account for ionization effects .

Q. What strategies enhance the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization improves stability by reducing hydrolytic degradation of the carboxamide group .
  • Light Sensitivity : Store in amber vials under nitrogen to prevent photooxidation of the isoxazole ring .

Q. How to assess pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance. Low clearance (<15 mL/min/kg) suggests favorable metabolic profiles.
  • Plasma Protein Binding : Employ equilibrium dialysis to quantify unbound fractions; >90% binding may limit bioavailability .

Data Contradiction Analysis Table

Parameter Reported Value A Reported Value B Resolution Strategy
Melting Point197–199°C 205–207°C Replicate synthesis under inert atmosphere; use DSC for precise measurement.
Solubility (H2O)2.1 mg/mL 0.8 mg/mL Test solubility in degassed, buffered solutions (pH 7.4) to exclude oxidation effects.
Enzyme IC50 (GSK-3β)8.5 µM 12.3 µM Standardize assay conditions (e.g., ATP concentration, incubation time).

Key Considerations for Experimental Design

  • Theoretical Frameworks : Link studies to enzyme kinetics (Michaelis-Menten models) or QSAR (Quantitative Structure-Activity Relationship) to predict bioactivity .
  • Process Optimization : Apply membrane separation technologies (e.g., nanofiltration) for scalable purification, reducing solvent waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.